N-(Piperidin-4-ylmethyl)pyrimidin-2-amine
Overview
Description
“N-(Piperidin-4-ylmethyl)pyrimidin-2-amine” is a chemical compound that belongs to the class of pyrimidines . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, has been widely studied. Various methods have been developed, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a pyrimidine ring linked to a piperidine ring via a methylene bridge . The molecular weight of this compound is 178.24 g/mol .
Chemical Reactions Analysis
Pyrimidine derivatives, including “this compound”, are known to participate in various chemical reactions. These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .
Scientific Research Applications
DNA Damage Studies
- Piperidine derivatives, such as N-(Piperidin-4-ylmethyl)pyrimidin-2-amine, are instrumental in DNA damage studies. They are used to create strand breaks in DNA at sites of damaged bases, particularly at N7-guanine alkylations. This process is a critical step in the Maxam-Gilbert chemical method of DNA sequencing and in studies of DNA damage to identify 'alkali-labile lesions' (Mattes, Hartley, & Kohn, 1986).
Antibacterial Activity
- Piperidine-containing pyrimidine imines have shown significant antibacterial activity. The cyclization of piperidine derivatives with other compounds, like guanidine hydrochloride and benzaldehyde, results in the formation of structures with effective antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).
Synthesis of Kinase Inhibitors
- Derivatives of piperidine, like 5-fluoro-2-(piperidin-4-yloxy)pyrimidin-4-amine, have been synthesized as key intermediates in developing potent deoxycytidine kinase (dCK) inhibitors. These inhibitors are significant in cancer research and treatment, showcasing the versatility of piperidine derivatives in medicinal chemistry (Zhang et al., 2009).
Development of Anticancer Agents
- Piperidine derivatives also play a role in the synthesis of anti-angiogenic agents and potential anticancer compounds. For instance, novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives exhibit significant anti-angiogenic and DNA cleavage activities, which are essential mechanisms in cancer treatment (Kambappa et al., 2017).
Hypoglycemic Agents
- Piperidine derivatives are also investigated for their role in activating glucokinase and PPARγ, making them potential dual-action hypoglycemic agents. This application is particularly relevant in the treatment and management of diabetes (Song et al., 2011).
Development of Antineoplastic Agents
- This compound derivatives are used in synthesizing antineoplastic agents like flumatinib. These compounds are investigated for their metabolism in patients with chronic myelogenous leukemia, indicating their potential use in cancer treatment (Gong et al., 2010).
Mechanism of Action
Target of Action
N-(Piperidin-4-ylmethyl)pyrimidin-2-amine primarily targets Protein Kinase B (PKB or Akt), an important component of intracellular signaling pathways regulating growth and survival . PKB is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
This compound acts as an ATP-competitive inhibitor of PKB . It binds to the ATP-binding site of PKB, preventing ATP from binding and thus inhibiting the kinase activity of PKB . This results in the disruption of PKB signaling, which can lead to the inhibition of cell proliferation and survival .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . The inhibition of PKB by this compound disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
Variations of the linker group between the piperidine and the lipophilic substituent have led to the identification of potent and orally bioavailable inhibitors of pkb .
Result of Action
The molecular and cellular effects of this compound’s action include the modulation of biomarkers of signaling through PKB in vivo and strong inhibition of the growth of human tumor xenografts in nude mice at well-tolerated doses .
Safety and Hazards
The safety data sheet for a similar compound, “1-pyrimidin-2-yl-piperidin-4-ylamine”, indicates that it is harmful if swallowed and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and to avoid ingestion, inhalation, and contact with skin and eyes .
Future Directions
Pyrimidine derivatives, including “N-(Piperidin-4-ylmethyl)pyrimidin-2-amine”, have shown potential in various pharmacological applications, including as anti-inflammatory, antitrypanosomal, and antiplasmodial agents . Future research may focus on optimizing the synthesis of these compounds, studying their mechanisms of action, and evaluating their efficacy and safety in preclinical and clinical studies.
Biochemical Analysis
Biochemical Properties
N-(Piperidin-4-ylmethyl)pyrimidin-2-amine has been found to interact with certain enzymes and proteins. For instance, it has been identified as a potent inhibitor of the serine/threonine protein kinase PLK4 . This interaction is significant as PLK4 is a master regulator of centriole duplication, which is crucial for maintaining genome integrity .
Cellular Effects
In terms of cellular effects, this compound has been shown to exhibit antiproliferative activity against breast cancer cells . This suggests that it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. As a PLK4 inhibitor, it can exert its effects at the molecular level, potentially leading to changes in gene expression .
Properties
IUPAC Name |
N-(piperidin-4-ylmethyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-4-12-10(13-5-1)14-8-9-2-6-11-7-3-9/h1,4-5,9,11H,2-3,6-8H2,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUCGGGAQDYSMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90582981 | |
Record name | N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
521273-76-7 | |
Record name | N-[(Piperidin-4-yl)methyl]pyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90582981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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